(1S)-2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol
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Overview
Description
(1S)-2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is a chiral compound that features an amino group, a hydroxyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the amino alcohol moiety: This step involves the reduction of a corresponding nitro compound or the reductive amination of a carbonyl compound with an amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
(1S)-2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of (1S)-2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
(1S)-2-amino-1-(1H-pyrazol-4-yl)ethan-1-ol: Lacks the methyl group on the pyrazole ring.
(1S)-2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol: The position of the amino group on the pyrazole ring is different.
(1S)-2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol: The pyrazole ring is replaced with an imidazole ring.
Uniqueness
(1S)-2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on a chiral center, along with a methyl-substituted pyrazole ring. This combination of functional groups and stereochemistry makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C6H11N3O |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1S)-2-amino-1-(1-methylpyrazol-4-yl)ethanol |
InChI |
InChI=1S/C6H11N3O/c1-9-4-5(3-8-9)6(10)2-7/h3-4,6,10H,2,7H2,1H3/t6-/m1/s1 |
InChI Key |
QKHNQZUVFSQKFD-ZCFIWIBFSA-N |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H](CN)O |
Canonical SMILES |
CN1C=C(C=N1)C(CN)O |
Origin of Product |
United States |
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